molecular formula C20H22N4O3 B3104022 ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1456889-80-7

ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B3104022
CAS No.: 1456889-80-7
M. Wt: 366.4 g/mol
InChI Key: WYUWBSPFQWDSIN-UHFFFAOYSA-N
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Description

“Ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate” is a complex organic compound. It is likely to be a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Scientific Research Applications

Chemistry and Properties

Compounds containing benzimidazole derivatives, like the one , have been extensively reviewed for their fascinating variability in chemistry and properties. They exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These characteristics make them valuable in scientific research for understanding their potential applications and identifying gaps for future investigations (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including imidazole derivatives, in organic synthesis, catalysis, and drug applications has been highlighted. These compounds are recognized for their versatility as synthetic intermediates with significant biological importance. Their functionalities extend to forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Such attributes underscore their utility in advancing chemistry and medicinal research, offering a foundation for developing novel chemistry and drug development investigations (Li et al., 2019).

Phase Behavior and Solubility

Research on ionic liquids, especially imidazolium-based ionic liquids, shows significant effects on the solubility of various solutes, including aromatic compounds. This solubility influence points towards applications in environmentally friendly solvents with tunable properties. Such findings are crucial for developing alternative solvents that can efficiently dissolve polar and non-polar aromatic compounds, potentially applicable in separation processes and extraction from original matrices (Visak et al., 2014).

Biological and Medicinal Applications

The synthesis and transformation of phosphorylated derivatives of azoles, including imidazole, highlight their importance in biological systems. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and sugar-lowering effects. Such diversity in biological activity underscores the potential of ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate and related compounds for further research and development in medicinal chemistry and biological applications (Abdurakhmanova et al., 2018).

Mechanism of Action

Properties

IUPAC Name

ethyl 3-[(1,2-dimethylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-19(25)10-12-24(18-7-5-6-11-21-18)20(26)15-8-9-17-16(13-15)22-14(2)23(17)3/h5-9,11,13H,4,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUWBSPFQWDSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
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ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

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